molecular formula C13H16F15N2O2S.I<br>C13H16F15IN2O2S B13419062 3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide CAS No. 67584-58-1

3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide

Cat. No.: B13419062
CAS No.: 67584-58-1
M. Wt: 676.23 g/mol
InChI Key: WVKDNXONEAFSNR-UHFFFAOYSA-M
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Description

3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide is a cationic fluorosurfactant. This compound is known for its unique properties, including its ability to act as a leveling agent in polishes and coatings . Its structure consists of a pentadecafluoroheptyl group attached to a sulfonyl amine, which is further connected to a trimethylammonium iodide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide typically involves the reaction of pentadecafluoroheptyl sulfonyl chloride with N,N,N-trimethyl-1-propanaminium iodide under controlled conditions. The reaction is carried out in an organic solvent such as isopropanol or water, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The fluorinated alkyl chain can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide involves its interaction with various molecular targets and pathways. The compound’s fluorinated alkyl chain allows it to interact with hydrophobic regions of cell membranes, while the sulfonyl amine group can form hydrogen bonds with proteins and other biomolecules. These interactions can affect membrane fluidity, protein folding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide is unique due to its specific combination of a fluorinated alkyl chain and a sulfonyl amine group. This combination imparts unique surfactant properties, making it highly effective in applications requiring surface activity and interaction with hydrophobic and hydrophilic environments.

Properties

CAS No.

67584-58-1

Molecular Formula

C13H16F15N2O2S.I
C13H16F15IN2O2S

Molecular Weight

676.23 g/mol

IUPAC Name

trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonylamino)propyl]azanium;iodide

InChI

InChI=1S/C13H16F15N2O2S.HI/c1-30(2,3)6-4-5-29-33(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26;/h29H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

WVKDNXONEAFSNR-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-]

Origin of Product

United States

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